(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide
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Overview
Description
(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a dimethylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide typically involves several stepsThe final step involves the deprotection of the amino group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include phenol derivatives, secondary amines, and substituted amides .
Scientific Research Applications
(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-[(2-fluorophenyl)methyl]-3,3-dimethylbutanamide: Similar structure but with a fluorine atom instead of a methoxy group.
(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide imparts unique chemical properties, such as increased hydrophobicity and potential for hydrogen bonding. These properties can influence its reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)12(15)13(17)16-9-10-7-5-6-8-11(10)18-4/h5-8,12H,9,15H2,1-4H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
FILIJJYOUMCHQC-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1OC)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1OC)N |
Origin of Product |
United States |
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